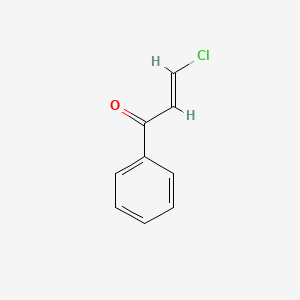

3-Chloro-1-phenyl-2-propen-1-one

Description

Contextualization within α,β-Unsaturated Carbonyl Systems and Halogenated Organic Compounds

3-Chloro-1-phenyl-2-propen-1-one (B98535) is a classic example of an α,β-unsaturated carbonyl system. This structural motif consists of a conjugated system where a carbon-carbon double bond is directly attached to a carbonyl group (C=O). This conjugation results in a delocalized π-electron system that profoundly influences the molecule's reactivity. The carbonyl group acts as an electron-withdrawing group, polarizing the double bond and rendering the β-carbon electrophilic and susceptible to nucleophilic attack.

Furthermore, the presence of a chlorine atom on the β-carbon classifies it as a halogenated organic compound, specifically a vinyl chloride. The chlorine atom is also electron-withdrawing, which further enhances the electrophilic nature of the β-carbon. This dual activation, from both the carbonyl and the halogen, makes this compound a highly reactive and versatile substrate in organic reactions. It can participate in both substitution reactions, where the chlorine is replaced by a nucleophile, and addition reactions at the double bond.

Historical Overview of Research Pertaining to this compound

Research into compounds like this compound is built upon the foundational work on Claisen-Schmidt condensation reactions, which are used to synthesize chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives. Chalcones themselves are common building blocks found in many natural products, including flavonoids. The introduction of a halogen atom, such as chlorine, onto the chalcone (B49325) framework created a new class of reactive intermediates. Early research likely focused on the synthesis of these β-halochalcones and a basic understanding of their chemical properties and reactivity patterns. Over time, the focus has shifted towards harnessing their unique reactivity for the synthesis of more complex molecules. A significant area of investigation has been the asymmetric reduction of related compounds like 3-chloropropiophenone (B135402) to produce optically active intermediates that are crucial for the synthesis of pharmaceuticals. google.comccsenet.org

Significance of this compound as a Key Synthetic Intermediate

The primary significance of this compound in contemporary organic chemistry lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both an electrophilic double bond and a leaving group (the chlorine atom), allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of a wide array of more complex organic molecules, including various heterocyclic compounds.

The reactivity of this compound allows it to participate in several key reaction types:

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines and alcohols, to introduce new functional groups.

Nucleophilic Addition: The electrophilic β-carbon is a prime target for nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Cycloaddition Reactions: The activated double bond can participate in cycloaddition reactions, providing a pathway to construct cyclic and heterocyclic ring systems.

This versatility makes it an important building block in the synthesis of pharmaceuticals and materials. For example, the related compound, (S)-3-chloro-1-phenyl-1-propanol, is a key intermediate in the synthesis of certain antidepressants. ccsenet.org

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry surrounding this compound and related β-halovinyl ketones is driven by several key objectives. A primary goal is the development of novel and efficient synthetic methodologies that utilize this compound as a starting material. This includes exploring its reactivity with a wide range of nucleophiles and dienes to synthesize diverse molecular architectures, particularly heterocyclic compounds which are prevalent in medicinal chemistry.

Another major focus of research is the development of stereoselective reactions. The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, and researchers are actively investigating methods for the asymmetric transformation of this compound and its derivatives. This includes the use of chiral catalysts for asymmetric reductions and other transformations to produce specific stereoisomers. google.comccsenet.org Furthermore, ongoing research aims to expand the utility of this compound as a tool for probing biological systems, for instance, by studying its interactions with enzymes.

Compound Properties

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-chloro-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZUGELJKUYWQA-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288371 | |

| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15724-86-4, 3306-07-8 | |

| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15724-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylophenone, 3-chloro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015724864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-Chloro-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-phenyl-2-propen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for the Preparation of 3 Chloro 1 Phenyl 2 Propen 1 One

Regioselective and Stereoselective Synthetic Pathways

Achieving specific chemical structures is a primary goal in modern organic synthesis. For 3-Chloro-1-phenyl-2-propen-1-one (B98535), this involves directing reactions to place the chloro group and the double bond in the correct positions.

Direct chlorination of α,β-unsaturated ketones like chalcones (1,3-diphenyl-2-propen-1-one) or their analogues serves as a straightforward route to the target compound. One method involves the chlorination of 1-phenyl-2-propen-1-one. This reaction typically employs chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) under controlled conditions to ensure selective chlorination.

Dehydrohalogenation is a classic method for creating alkenes, involving the elimination of a hydrogen and a halogen atom from adjacent carbons. researchgate.net This approach can be applied to synthesize this compound from a saturated precursor. The reaction typically involves heating a dihaloalkane with an alcoholic solution of a base like potassium hydroxide (B78521) (KOH). researchgate.net

A plausible, though not explicitly detailed in the provided search results, two-step sequence would be:

Dichlorination of a precursor: Starting with 1-phenylpropan-1-one, a dichlorination reaction would yield 2,3-dichloro-1-phenylpropan-1-one (B43605).

Dehydrohalogenation: The resulting 2,3-dichloro-1-phenylpropan-1-one would then be treated with a base. The elimination of one molecule of hydrogen chloride (HCl) would form the double bond, yielding this compound. The regioselectivity of this elimination is key to forming the desired product. The reactivity order for dehydrohalogenation is generally tertiary > secondary > primary haloalkanes. researchgate.net

Condensation Reactions: The Claisen-Schmidt condensation is a widely used and reliable method for synthesizing chalcones and their derivatives. google.com This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. rsc.org For a compound structurally similar to the target molecule, (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one, the synthesis is achieved by reacting 4´-chloroacetophenone with benzaldehyde (B42025) in the presence of solid sodium hydroxide (NaOH). rsc.org Similarly, 3-(4-chlorophenyl)-1-phenyl-2-propenone has been synthesized via the Claisen-Schmidt condensation of p-chlorobenzaldehyde and acetophenone (B1666503) using sodium hydroxide, resulting in a 59% yield. google.com

Cross-Coupling Strategies: Modern cross-coupling reactions provide efficient and highly selective pathways to β-halovinyl ketones. A one-pot method for synthesizing (Z)-β-halovinyl ketones involves a palladium and copper-catalyzed Sonogashira cross-coupling of terminal alkynes and acid chlorides. nih.govnih.gov The ynone intermediate formed in situ is then hydrohalogenated using a Brønsted acid. nih.govnih.gov For instance, (Z)-β-chlorovinyl ketone was synthesized by reacting phenylacetylene (B144264) with benzoyl chloride. nih.gov The optimal conditions involved using PdCl₂(PPh₃)₂ and CuI as catalysts with triethylamine (B128534) in 1,2-dichloroethane, followed by treatment with triflic acid, yielding the product with high stereoselectivity (91/9 Z/E ratio) and an 87% yield. nih.gov

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Claisen-Schmidt Condensation | p-chlorobenzaldehyde, Acetophenone | Sodium Hydroxide | Forms chalcone (B49325) structure; 59% yield for analogue. | google.com |

| Sonogashira Coupling / Hydrohalogenation | Phenylacetylene, Benzoyl Chloride | PdCl₂(PPh₃)₂, CuI, Triflic Acid | One-pot synthesis; High stereoselectivity (91:9 Z/E); 87% yield. | nih.gov |

The development of novel catalysts aims to improve reaction efficiency, reduce costs, and minimize environmental impact.

Ionic Liquids: β-Chlorovinyl ketones can be prepared in high yields by reacting acyl chlorides with acetylene (B1199291) in chloroaluminate-containing ionic liquids, which prevents the formation of tarry byproducts. google.com

Enzymatic Catalysis: For related chiral compounds like (R)-(+)-3-chloro-1-phenylpropan-1-ol, biological catalysts are employed. The process uses lipase (B570770) CALB for dynamic kinetic resolution, demonstrating the potential of biocatalysis in producing stereochemically pure intermediates. google.com

Heterogeneous Catalysts: The synthesis of chalcones has been achieved using zinc ferrite (B1171679) nanocatalysts and solvent-free methods with sulfated Titania under microwave irradiation, showcasing the move towards more sustainable and reusable catalytic systems. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances.

A significant green approach is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: Chalcones have been synthesized in high yield and purity by grinding a benzaldehyde and an acetophenone with solid sodium hydroxide using a mortar and pestle. acs.org This solvent-free method is noted to be particularly effective for chalcones with melting points above 80°C. acs.org

Water-Mediated Synthesis: Water is an ideal green solvent. The Claisen-Schmidt reaction has been successfully performed in aqueous micellar solutions using surfactants like the cationic CTAB or the nonionic Tween 80, often giving good to very good yields. nih.gov A study showed that conducting the reaction in water gave a 70% yield for a model chalcone, outperforming the 59% yield obtained in ethanol. nih.gov

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation provides another eco-friendly alternative. One study reports the synthesis of chloro chalcones using ultrasound in the presence of aqueous sodium hydroxide and ethanol, leading to high yields. rasayanjournal.co.in Another application of ultrasound, for a related compound, enabled a solvent-free synthesis of 3-chloro-1,2-propanediol (B139630) using only water as the reagent, generating no waste. researchgate.net

| Approach | Conditions | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Grinding | Solid NaOH, Mortar and Pestle | Eliminates organic solvents, high yield, high purity. | acs.org |

| Water-Mediated (Micellar) | Aqueous surfactant (e.g., CTAB) | Replaces organic solvents with water, improved yields. | nih.gov |

| Ultrasound Irradiation | Aqueous NaOH/Ethanol | Energy efficient, high yields, can enable solvent-free conditions. | researchgate.netrasayanjournal.co.in |

Atom Economy and Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principle of atom economy is a primary metric for evaluating the efficiency of a synthetic route. Introduced to measure how effectively atoms from the reactants are incorporated into the desired final product, it represents a fundamental aspect of green chemistry. jocpr.comrsc.org The calculation for percent atom economy (% AE) is given by the formula:

% Atom Economy = (Molecular Weight of the desired product / Sum of the Molecular Weights of all reactants) x 100 primescholars.com

A high atom economy signifies a more efficient process with minimal generation of waste byproducts. jocpr.com Reaction types such as additions and rearrangements are inherently superior in this regard, often achieving 100% atom economy, whereas substitution and elimination reactions generate stoichiometric byproducts, thereby lowering their efficiency. primescholars.comscranton.edu

An alternative approach could be a variant of the Vilsmeier-Haack reaction, which is used for the formylation or acylation of activated aromatic compounds. chemistrysteps.comwikipedia.org This multi-step process involves the in-situ formation of an electrophilic iminium salt (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The subsequent reaction with a substrate like acetophenone, followed by hydrolysis, would yield the target α,β-unsaturated ketone. However, this pathway generates significant byproducts, including dimethylamine (B145610) and phosphoric acid derivatives, resulting in poor atom economy. wikipedia.orgyoutube.com

A comparative analysis of the theoretical atom economy for the Friedel-Crafts acylation pathway is presented below.

Data Table: Theoretical Atom Economy for the Synthesis of this compound via Friedel-Crafts Acylation

| Reactants | Formula | Molecular Weight ( g/mol ) | Product/Byproduct | Formula | Molecular Weight ( g/mol ) |

| Benzene (B151609) | C₆H₆ | 78.11 | This compound | C₉H₇ClO | 166.60 |

| 3-Chloroacryloyl chloride | C₃H₂Cl₂O | 124.95 | Hydrogen Chloride | HCl | 36.46 |

| Total Reactant Mass | 203.06 | Total Product Mass | 203.06 |

Calculation based on the main reaction pathway. Catalysts and workup materials are not included in the theoretical calculation but significantly impact process mass intensity.

Calculation: % Atom Economy = (166.60 / 203.06) x 100 = 82.05%

This calculation demonstrates that even under ideal conditions, nearly 18% of the reactant mass is lost as a byproduct in the form of HCl. Maximizing efficiency, therefore, requires not only optimizing reaction yield but also selecting synthetic pathways that are inherently more atom-economical. primescholars.com

Optimization of Reaction Conditions and Process Scale-Up for this compound Synthesis

The successful synthesis of this compound, particularly on an industrial scale, is highly dependent on the careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring operational safety. Key parameters that influence the outcome of synthetic procedures like the Friedel-Crafts acylation include the choice of catalyst, solvent, reaction temperature, and time. nih.govscielo.br

Research Findings on Reaction Optimization

Research into Friedel-Crafts acylations and similar organic transformations provides a framework for optimizing the synthesis of this compound. Studies have shown that variations in catalyst type and concentration, solvent polarity, and temperature can have profound effects on reaction outcomes. nih.govresearchgate.net

Catalyst Selection: While aluminum chloride (AlCl₃) is a traditional and potent Lewis acid catalyst for Friedel-Crafts reactions, its moisture sensitivity, corrosive nature, and the large quantities required (often stoichiometric) present challenges for scale-up. nih.gov Optimization studies often explore alternative, milder, or more recyclable catalysts.

Solvent Effects: The choice of solvent is critical. Halogenated hydrocarbons are common but pose environmental risks. nih.gov Research has explored more environmentally benign solvents and even solvent-free conditions. nih.govscielo.br For instance, mechanochemical methods using ball milling have been shown to effectively promote Friedel-Crafts acylations without any solvent, which simplifies workup and reduces waste. nih.gov

Temperature and Time: Reaction temperature directly impacts the reaction rate and the formation of side products. scielo.br Lowering the temperature can sometimes increase selectivity, while higher temperatures can reduce reaction times. The optimal balance must be determined empirically. For example, studies on related syntheses show that reaction times can often be reduced from many hours to a few hours without significant loss of yield by optimizing other parameters. scielo.br

Data Table: Illustrative Optimization of a Friedel-Crafts Acylation

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 12 | 85 |

| 2 | FeCl₃ (1.2) | Dichloromethane | RT | 12 | 72 |

| 3 | AlCl₃ (1.2) | Nitrobenzene | 0 to RT | 12 | 88 |

| 4 | AlCl₃ (1.2) | None (Ball Mill) | RT | 2 | 79 nih.gov |

| 5 | AlCl₃ (0.5) | Dichloromethane | 0 to RT | 12 | 65 |

| 6 | AlCl₃ (1.2) | Dichloromethane | 50 | 4 | 82 |

This table is a representative example based on findings for Friedel-Crafts reactions to illustrate the impact of varying conditions. nih.govresearchgate.net

Process Scale-Up Considerations

Transitioning the synthesis from a laboratory bench to an industrial manufacturing plant introduces significant challenges:

Thermocontrol: Friedel-Crafts acylations are typically exothermic. Managing heat dissipation in large reactors is crucial to prevent runaway reactions and the formation of thermal degradation byproducts. chemicalbook.com

Mass and Reagent Transfer: Ensuring homogenous mixing and controlled addition of reagents, especially corrosive and reactive ones like AlCl₃ and acyl chlorides, is more complex on a large scale. ccsenet.org

Work-up and Purification: Quenching large volumes of reaction mixture containing AlCl₃ with water is a highly exothermic and potentially hazardous process that requires specialized equipment. Subsequent extractions, washes, and final purification steps (e.g., crystallization or distillation) must be efficient and scalable to handle large volumes of material.

Waste Management: The industrial-scale synthesis generates substantial waste streams, including acidic aqueous layers from the workup and used organic solvents. The treatment and disposal of this waste are major environmental and economic considerations, driving the search for greener catalysts and solvent-free processes suitable for industrial production. nih.govccsenet.org

Mechanistic Investigations of Reactions Involving 3 Chloro 1 Phenyl 2 Propen 1 One

Substitution and Elimination Pathways Involving the Chlorine Atom

Elimination Reactions to Form Alkyne or Related Species

3-Chloro-1-phenyl-2-propen-1-one (B98535), a β-chlorovinyl ketone, is a key substrate for elimination reactions to generate the corresponding alkyne, 1-phenyl-2-propyn-1-one. This transformation typically proceeds through a dehydrochlorination mechanism when treated with a strong base.

The most common mechanism for this type of reaction is the bimolecular elimination (E2) pathway. wikipedia.orgadichemistry.com In this concerted process, a strong base abstracts the vinyl proton at the C2 position, while simultaneously, the chlorine atom at the C3 position departs as a leaving group. The electrons from the cleaved C-H bond move to form a new π-bond, resulting in the formation of a carbon-carbon triple bond.

The reaction requires a potent base due to the relatively low acidity of vinyl protons compared to α-protons of saturated ketones. Common bases employed for this purpose include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (B95107) (THF). adichemistry.com The choice of base and solvent is critical to favor the elimination pathway and minimize potential side reactions, such as nucleophilic addition to the carbonyl group.

Table 1: Representative Conditions for Elimination Reaction

| Reactant | Base/Solvent System | Product | Mechanism |

| This compound | NaNH₂ / Liquid NH₃ | 1-Phenyl-2-propyn-1-one | E2 |

| This compound | t-BuOK / THF | 1-Phenyl-2-propyn-1-one | E2 |

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound is an excellent candidate for participating in several types of pericyclic reactions, particularly cycloadditions, where it can act as the 2π-electron component. ciac.jl.cnmasterorganicchemistry.com

[4+2] Cycloaddition (Diels-Alder type) Reactions

In the context of Diels-Alder reactions, this compound functions as a dienophile. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. masterorganicchemistry.comlibretexts.org In this molecule, both the phenylcarbonyl group and the chlorine atom are electron-withdrawing, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. This reduced LUMO energy facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene, accelerating the reaction rate. masterorganicchemistry.com

The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. masterorganicchemistry.com Given that this compound is typically synthesized as the (E)-isomer, the resulting adduct would have the phenylcarbonyl and chloro-substituted carbon in a trans relationship relative to the newly formed ring. The reaction generally favors the formation of the endo product due to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. libretexts.org

Table 2: Hypothetical Diels-Alder Reaction

| Diene | Dienophile | Expected Major Product (Endo) | Reaction Type |

| 1,3-Butadiene | This compound | 4-Benzoyl-5-chloro-cyclohexene | [4+2] Cycloaddition |

| Cyclopentadiene | This compound | 2-Benzoyl-3-chloro-bicyclo[2.2.1]hept-5-ene | [4+2] Cycloaddition |

1,3-Dipolar Cycloadditions Involving this compound

1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org Similar to its role in Diels-Alder reactions, this compound serves as the dipolarophile. Its electron-deficient nature makes it highly reactive towards electron-rich 1,3-dipoles. organic-chemistry.org

This reaction class allows for the synthesis of a wide variety of heterocycles. For instance:

With Azides (e.g., Phenyl Azide): The reaction would yield a triazoline ring, which could subsequently aromatize or rearrange. The copper-catalyzed version of this reaction, often termed "click chemistry," typically proceeds with high regioselectivity. youtube.com

With Nitrile Oxides: This cycloaddition leads to the formation of isoxazoline (B3343090) or isoxazole (B147169) rings. youtube.com

With Nitrones: The reaction produces isoxazolidine (B1194047) derivatives. The regioselectivity and stereoselectivity can often be controlled by the specific substituents on the nitrone and the reaction conditions. rsc.org

The mechanism is a concerted [4π+2π] cycloaddition, where the 1,3-dipole provides the 4π electrons and the alkene of the chloropropenone provides the 2π electrons. frontiersin.org The regioselectivity is governed by the frontier molecular orbital interactions between the dipole's HOMO and the dipolarophile's LUMO.

Table 3: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Resulting Heterocycle Class |

| Phenyl Azide | This compound | Triazoline |

| Benzonitrile Oxide | This compound | Isoxazoline |

| C-Phenyl-N-methylnitrone | This compound | Isoxazolidine |

Rearrangement Reactions and Tautomerism Studies

While specific rearrangement reactions like the Favorskii rearrangement are well-documented for α-haloketones, their direct application to a β-chlorovinyl ketone system is less common. wikipedia.orgadichemistry.com More pertinent to the structure of this compound is the study of its tautomeric equilibria.

Tautomers are constitutional isomers that readily interconvert, most commonly by the migration of a proton. masterorganicchemistry.com For this compound, keto-enol tautomerism is the principal form of this isomerism. The molecule exists predominantly in the keto form, but it is in equilibrium with two possible enol tautomers. libretexts.org

Enol Form A: Formed by the migration of a proton from the C2 carbon to the carbonyl oxygen. This would result in a chloro-substituted dienol, 1-phenyl-3-chloro-1,2-propadien-1-ol.

Enol Form B: While this molecule does not have a traditional α-carbon with hydrogens, the benzylic proton is α to the carbonyl. However, deprotonation at this position is unlikely as it is part of the stable aromatic ring.

The stability of enol tautomers is influenced by factors such as substitution and conjugation. libretexts.orglibretexts.org In many cases, the enol form is stabilized if the newly formed double bond can enter into conjugation with an existing π-system. libretexts.org Computational studies on related phenyl-substituted carbonyl compounds have shown that while the keto form is generally more stable, the energy difference can be influenced by solvent effects. orientjchem.org For this compound, the high stability of the conjugated keto system makes it the overwhelmingly predominant tautomer under standard conditions.

Applications of 3 Chloro 1 Phenyl 2 Propen 1 One As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocyclic Compounds

3-Chloro-1-phenyl-2-propen-1-one (B98535), a derivative of chalcone (B49325), serves as a valuable precursor in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Its reactivity, stemming from the α,β-unsaturated ketone system and the presence of a labile chlorine atom, allows for diverse cyclization strategies.

Pyrazoles and Pyrazolines Derivatives

The reaction of chalcones with hydrazine (B178648) derivatives is a well-established and extensively used method for the synthesis of pyrazolines. nih.gov This approach is one of the most prominent methods for preparing substituted pyrazoles. jocpr.com The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives offers a straightforward and rapid route to polysubstituted pyrazoles. nih.gov

Specifically, 1,3,5-trisubstituted-2-pyrazoline derivatives can be synthesized through the reaction of appropriate chalcones with phenylhydrazine (B124118) hydrochloride in a basic ethanolic solution. jocpr.com Another approach involves the refluxing of a mixture of a substituted chalcone and hydrazine hydrate (B1144303) in methanol (B129727) with acetic acid for several hours to yield pyrazoline derivatives. nih.govrevistabionatura.org The resulting products can be purified by recrystallization from ethanol. nih.govrevistabionatura.org

Furthermore, the synthesis of 3-phenyl-1H-pyrazole derivatives can be achieved from acetophenone (B1666503) and hydrazine through a two-step process involving Knoevenagel condensation followed by a cyclization reaction. atlantis-press.com This method has been optimized to achieve high yields. atlantis-press.com

Table 1: Synthesis of Pyrazole (B372694) and Pyrazoline Derivatives

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Chalcones | Hydrazine Hydrate, Phenyl Hydrazine Hydrochloride | Pyrazolines, Pyrazoles | Prominent and widely used method. nih.govjocpr.com |

| 1,3-Diketones | Hydrazine Derivatives | Polysubstituted Pyrazoles | Simple and rapid approach. nih.gov |

| Substituted Chalcone | Hydrazine Hydrate, Acetic Acid, Methanol | Pyrazoline Derivatives | Reaction involves refluxing for several hours. nih.govrevistabionatura.org |

| Acetophenone | Hydrazine | 3-phenyl-1H-pyrazole Derivatives | Two-step synthesis involving Knoevenagel condensation and cyclization. atlantis-press.com |

Pyridines and Pyrimidines Derivatives

The synthesis of substituted pyridines can be accomplished through various methods. One such method involves the reaction of aminoacroleins or their derivatives with alanine (B10760859) derivatives. google.com For instance, 1-dimethyliminio-3-methoxy-2-phenyl-propene methosulfate, when reacted with S-methylcysteine methyl ester hydrochloride in the presence of N,N-diisopropylethylamine, yields the corresponding pyridine (B92270) derivative. google.com

Another approach to pyridine synthesis involves the Vilsmeier-Haack reaction. 2-Chloro-3-formylquinolines can be prepared from N-phenylacetamide using phosphoryl trichloride (B1173362) and dimethylformamide. nih.gov These formylquinolines can then be used as precursors for further pyridine ring functionalization.

Indoles and Quinolines Syntheses

The synthesis of 3-phenyl-1H-indoles can be achieved through a palladium-catalyzed direct arylation of NH-indoles with aryl halides. nih.gov A catalytic system of palladium(II) acetate (B1210297) and bis(diphenylphosphino)methane (B1329430) in water has proven effective for this C-H functionalization. nih.gov

Quinoline (B57606) derivatives can be synthesized via the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. nih.gov This method is considered highly effective for preparing quinoline derivatives. nih.gov Additionally, the Skraup synthesis, which involves the reaction of aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent like nitrobenzene, is a classic method for producing quinoline. iipseries.org

The Vilsmeier-Haack reaction is also employed in the synthesis of quinoline derivatives. For example, 2-chloro-3-formylquinoline can be prepared from N-phenylacetamide. nih.gov This intermediate can then be reacted with phenyl hydrazine in methanol to produce 2-chloro-3-(1-phenyl-1H-pyrazol-5-yl)quinoline derivatives. nih.gov

Azoles (e.g., Imidazoles, Thiazoles, Oxazoles) Syntheses

Imidazoles: One of the earliest methods for imidazole (B134444) synthesis, developed by Heinrich Debus in 1858, involves the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). nih.gov Although it results in low yields, this method is still utilized for creating C-substituted imidazoles. nih.gov A more modern approach involves the one-pot, multi-component condensation of benzil, aldehydes, primary amines, and ammonium (B1175870) acetate, catalyzed by trityl chloride, to produce 1,2,4,5-tetrasubstituted imidazoles in high yields. rsc.org

Thiazoles: The Hantzsch reaction is a well-known method for synthesizing thiazoles, where a thioamide is reacted with an α-haloketone. google.com For instance, 2-hydrazinyl-4-phenyl-1,3-thiazoles can be synthesized in a two-step process starting with the condensation of a carbonyl compound with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds. nih.gov

Oxazoles: A common method for synthesizing oxazoles is the van Leusen reaction, which involves reacting an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.com Another approach is the Bredereck reaction, where α-haloketones are reacted with amides to form 2,4-disubstituted oxazoles. ijpsonline.com Furthermore, iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes provides a practical route to 2,5-disubstituted oxazoles. organic-chemistry.org

Benzodiazepines and Benzothiazepines

Benzodiazepines: A versatile method for synthesizing 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones. nih.gov This reaction can be efficiently catalyzed by H-MCM-22 in acetonitrile (B52724) at room temperature, yielding the desired products in good to excellent yields. nih.gov The synthesis of ring-substituted benzodiazepines often requires bis-substituted benzophenones, such as 2-amino-5-chlorobenzophenone. google.com

Benzothiazepines: 2,3-Dihydro-1,5-benzothiazepines can be prepared through a domino process that includes a Michael addition of 2-aminothiophenols to chalcones, followed by an in situ cyclization. rsc.org This reaction proceeds with high yields at room temperature in hexafluoro-2-propanol. rsc.org Another method involves the reaction of o-aminothiophenol with chalcones in a solvent like ethanol, often with a catalytic amount of an acid or base.

Synthesis of Oxygen-Containing Heterocyclic Compounds

This compound also serves as a key starting material for the synthesis of various oxygen-containing heterocyclic compounds. Its electrophilic nature at the β-carbon and the carbonyl carbon allows for nucleophilic attack by oxygen-containing reagents, leading to the formation of diverse heterocyclic rings.

The reaction of chalcones with various reagents can lead to the formation of pyranones. For example, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines can be used to prepare pyrazoles, highlighting the role of pyranones as intermediates. nih.gov

Synthesis of Sulfur-Containing Heterocyclic Compounds

The reactivity of this compound also extends to the synthesis of sulfur-containing heterocycles, with thiophenes being a prominent example.

The Gewald reaction is a powerful method for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgarkat-usa.orgmdpi.com The reaction often proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile. wikipedia.orgarkat-usa.org As an α,β-unsaturated ketone, this compound can serve as a starting point for this sequence. It can react with an active methylene nitrile (like malononitrile (B47326) or ethyl cyanoacetate) in a Michael addition, followed by reaction with sulfur and subsequent cyclization to afford highly substituted thiophenes.

Another classical approach to thiophene (B33073) synthesis is the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds as precursors that are condensed with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. this compound can be envisioned as a precursor to the required 1,4-dicarbonyl intermediate through appropriate synthetic manipulations.

Furthermore, general methods for the synthesis of halogenated thiophenes have been developed, highlighting the importance of such structures in medicinal and materials chemistry. organic-chemistry.orgnih.gov

Construction of Carbocyclic Systems

Beyond heterocycles, this compound is a valuable building block for the construction of carbocyclic rings, including strained three-membered rings and fused polycyclic systems.

The synthesis of cyclopropane (B1198618) derivatives from this compound can be achieved through several key reactions that leverage its α,β-unsaturated ketone framework.

One of the most effective methods is the Michael-Initiated Ring Closure (MIRC) . In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated ketone (Michael acceptor). The resulting enolate then undergoes an intramolecular nucleophilic substitution, where the chlorine atom is displaced to close the three-membered ring. acsgcipr.org

Another prominent method is the Corey-Chaykovsky reaction , which involves the reaction of the α,β-unsaturated ketone with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. researchgate.netmdpi.com The ylide adds to the double bond, followed by an intramolecular cyclization to furnish the cyclopropyl (B3062369) ketone. The choice of sulfur ylide can influence the stereoselectivity of the reaction. mdpi.comnih.gov

A general scheme for the cyclopropanation of α,β-unsaturated ketones is shown below:

| Reaction Type | Reagent | Key Intermediate | Product Type | Ref. |

| Michael-Initiated Ring Closure | Michael Donor (e.g., malonate ester) | Enolate | Substituted Cyclopropane | acsgcipr.org |

| Corey-Chaykovsky Reaction | Sulfur Ylide (e.g., (CH₃)₂SOCH₂) | Betaine | Cyclopropyl Ketone | researchgate.netmdpi.commdpi.com |

The Robinson annulation is a classic and powerful ring-forming reaction in organic chemistry that constructs a six-membered ring onto an existing ketone. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comyoutube.com This reaction is a tandem process, beginning with a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the new ring. masterorganicchemistry.comyoutube.com

This compound is an ideal Michael acceptor for the Robinson annulation. When reacted with a ketone (the Michael donor) in the presence of a base, it undergoes the initial Michael addition to form a 1,5-dicarbonyl intermediate. This intermediate then cyclizes via an intramolecular aldol reaction, and subsequent dehydration yields a new cyclohexenone ring fused to the original ketone, thereby creating a polycyclic structure. masterorganicchemistry.comyoutube.com The versatility of the Robinson annulation allows for the synthesis of a wide range of fused-ring systems, which are core structures in many natural products, including steroids. masterorganicchemistry.com

Synthesis of Natural Products and Bioactive Molecule Scaffolds (Focused on Synthetic Routes)

This compound, also known as β-chlorocinnamaldehyde, is a highly reactive and versatile intermediate in organic synthesis. Its structure, featuring an α,β-unsaturated ketone and a vinyl chloride moiety, provides multiple reaction sites for constructing complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in natural products and bioactive molecules. The electron-withdrawing nature of the chlorine atom and the carbonyl group makes the molecule susceptible to a variety of nucleophilic attacks and cycloaddition reactions. Current time information in Bangalore, IN.

The utility of this compound as a precursor for bioactive scaffolds is primarily demonstrated in the synthesis of various heterocyclic systems, including pyrazoles, pyrimidines, and benzothiazines. These core structures are the basis for a wide range of pharmaceuticals and biologically active compounds.

Synthesis of Pyrazole Scaffolds:

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common motif in many pharmaceuticals, exhibiting a broad spectrum of biological activities. organic-chemistry.org The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. youtube.comorganic-chemistry.orggoogle.com

In the context of this compound, it can serve as a synthetic equivalent of a 1,3-dicarbonyl compound. The reaction with hydrazine or its substituted derivatives proceeds via an initial nucleophilic attack by the hydrazine on the carbonyl carbon, followed by an intramolecular cyclization and elimination of hydrogen chloride to yield the aromatic pyrazole ring. While direct reaction examples with this compound are not extensively detailed in readily available literature, the general reactivity pattern of β-chlorovinyl ketones supports this synthetic route. beilstein-journals.orgnih.gov

A general synthetic scheme for the formation of 1,3,5-trisubstituted pyrazoles from related metal-dibenzylideneacetonate complexes and hydrazines has been reported, highlighting the utility of the core structure in building these important heterocycles. nih.gov

Synthesis of Pyrimidine Scaffolds:

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. This scaffold is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic drugs. thieme-connect.demdpi.com

A well-established method for the synthesis of pyrimidines involves the reaction of β-chlorovinyl ketones with amidines. organic-chemistry.org This reaction provides a direct and efficient route to substituted pyrimidines. The reaction mechanism involves the nucleophilic attack of the amidine on the carbonyl group of the β-chlorovinyl ketone, followed by cyclization and elimination of hydrogen chloride. The use of a base is often required to facilitate the reaction. beilstein-journals.org

| Reactant 1 | Reactant 2 | Product Scaffold | General Conditions |

| This compound | Amidines | Substituted Pyrimidines | Basic conditions (e.g., NaHCO3) |

| This compound | Hydrazines | Substituted Pyrazoles | Varies, often with a base or acid catalyst |

| This compound | 2-Aminothiophenols | 1,4-Benzothiazines | Varies |

Synthesis of 1,4-Benzothiazine Scaffolds:

1,4-Benzothiazines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a thiazine (B8601807) ring. This scaffold is present in a number of biologically active compounds. researchgate.netnih.govcolab.wseaspublisher.comresearchgate.net The synthesis of 1,4-benzothiazines can be achieved through the reaction of 2-aminothiophenols with α,β-unsaturated ketones or their derivatives.

In the case of this compound, it can react with 2-aminothiophenol (B119425) derivatives to form 1,4-benzothiazines. The reaction likely proceeds through a Michael addition of the thiol to the β-carbon of the enone, followed by an intramolecular cyclization of the amino group onto the carbonyl carbon and subsequent dehydration.

Polymer Chemistry and Material Science Applications (as a monomer or precursor)

The application of this compound in polymer chemistry and material science is an area with less extensive research compared to its use in small molecule synthesis. However, its chemical structure suggests potential as a monomer or a precursor for functional polymers. Current time information in Bangalore, IN.

The presence of a vinyl group indicates its potential for polymerization. Vinyl ketones, in general, can undergo polymerization to form polyvinyl ketones. These polymers are known for their photo-responsive properties and have been explored for applications in imaging, microfabrication, and as photodegradable materials. The polymerization of vinyl ketones can be achieved through various methods, including controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.netnih.govboronmolecular.comsigmaaldrich.com

The chlorine atom in this compound offers a site for post-polymerization modification. After polymerization via the vinyl group, the chlorine atoms on the polymer backbone could be substituted with various functional groups to tailor the properties of the resulting polymer. This could lead to the development of functional materials with specific optical, electronic, or biological properties.

Furthermore, a related compound, 3-chloro-3-phenyl-1-propene, has been described as a cationic surfactant for the preparation of polymer samples, indicating the potential utility of similar chlorinated phenylpropene structures in polymer science. biosynth.com

While specific examples of the homopolymerization of this compound or its use as a comonomer are not widely reported, its structural features make it a candidate for the synthesis of novel functional and photo-responsive polymers. Further research in this area could unlock new applications in material science.

| Potential Application | Relevant Structural Feature | Potential Polymer Type |

| Monomer for Polymerization | Vinyl group | Polyvinyl ketone |

| Precursor for Functional Polymers | Chlorine atom | Functionalized polyvinyl ketone |

| Precursor for Photo-responsive Materials | α,β-Unsaturated ketone | Photodegradable polymer |

Advanced Spectroscopic and Computational Characterization of 3 Chloro 1 Phenyl 2 Propen 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical shifts and multiplicities of the protons and carbons in 3-Chloro-1-phenyl-2-propen-1-one (B98535). The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the two vinylic protons (H-2 and H-3). The vinylic protons typically appear as doublets due to their mutual coupling. A key diagnostic feature for chalcones is the coupling constant (³JHH) between these vinylic protons, which for the (E)-isomer, is characteristically large, around 15-16 Hz. rsc.org The ¹³C NMR spectrum displays signals for the carbonyl carbon, the two vinylic carbons, and the carbons of the phenyl ring. rsc.org

To unambiguously assign these signals and determine the molecule's conformation, a suite of two-dimensional (2D) NMR experiments is employed. rsc.orgscielo.org.co

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. youtube.com For this compound, a cross-peak between the H-2 and H-3 signals would definitively confirm their coupling and adjacency in the propenone backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. uni.lu It allows for the direct assignment of the ¹³C signals for C-2 and C-3 based on the already identified chemical shifts of their attached protons, H-2 and H-3. uni.lu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. uni.lu This is crucial for piecing together the molecular framework. Key expected correlations include those from the vinylic protons (H-2, H-3) to the carbonyl carbon (C-1), and from H-2 to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. For planar molecules like chalcones, NOESY can help confirm the (E)-configuration of the double bond by showing correlations between protons that are on the same side of the molecule. nih.gov

Interactive Table 1: Expected NMR Data for (E)-3-Chloro-1-phenyl-2-propen-1-one

| Atom | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Correlation |

| Phenyl-H | ¹H NMR | 7.4 - 8.0 | Multiplets |

| H-2 | ¹H NMR | ~7.0 - 7.5 | Doublet |

| H-3 | ¹H NMR | ~6.8 - 7.3 | Doublet |

| C-1 (C=O) | ¹³C NMR | ~188 - 192 | Singlet |

| Phenyl-C | ¹³C NMR | 128 - 135 | Doublets/Singlets |

| C-2 | ¹³C NMR | ~125 - 130 | Doublet |

| C-3 | ¹³C NMR | ~135 - 140 | Doublet |

| H-2/H-3 | COSY | N/A | Cross-peak |

| H-2/C-2, H-3/C-3 | HSQC | N/A | Cross-peaks |

| H-2/C-1, H-3/C-1 | HMBC | N/A | Cross-peaks |

The choice of solvent can significantly influence NMR spectra, a phenomenon known as the solvent effect. scielo.org.co In chalcone (B49325) derivatives, polar solvents can interact with the electron-rich carbonyl group, leading to changes in the electron density across the conjugated system. This can cause shifts in the resonance frequencies of the carbonyl carbon and the vinylic protons and carbons. Studies on related chalcones show that polar protic solvents, capable of hydrogen bonding, can induce notable downfield shifts for the carbonyl carbon. scielo.org.co Comparing spectra in solvents of varying polarity (e.g., chloroform-d (B32938) vs. DMSO-d₆) can thus provide insights into the electronic distribution and solute-solvent interactions. scielo.org.co

Dynamic NMR (DNMR) is a technique used to study processes that occur on the same timescale as the NMR experiment, such as conformational changes (e.g., restricted rotation around single bonds). For a relatively simple, planar molecule like this compound, significant dynamic processes at room temperature are not expected. However, in more sterically hindered derivatives, DNMR could potentially be used to measure the energy barriers for rotation around the single bonds connecting the phenyl ring and the propenone moiety.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Molecular Structure Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure.

The FT-IR and Raman spectra of this compound are characterized by several key vibrational modes. The most prominent band in the IR spectrum is typically the strong absorption corresponding to the C=O stretching vibration of the conjugated ketone. The conjugation lowers its frequency compared to a simple ketone. The C=C stretching of the propenone backbone and the characteristic vibrations of the phenyl ring (C-C stretching, C-H bending) are also readily identifiable. The vibration of the C-Cl bond gives rise to a signal in the fingerprint region of the spectrum.

Detailed band assignments are often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and modes. iaea.org These calculations help to resolve ambiguities, especially in the complex fingerprint region where many bending and stretching modes overlap. mdpi.com

Interactive Table 2: Principal Vibrational Band Assignments for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium-Weak |

| Carbonyl (C=O) Stretch | FT-IR | ~1680 - 1660 | Strong |

| Alkene (C=C) Stretch | FT-IR, Raman | ~1610 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | FT-IR, Raman | ~1580, 1500, 1450 | Medium-Strong |

| C-Cl Stretch | FT-IR | ~780 - 740 | Medium-Strong |

In the solid state, the vibrational spectra of molecules are influenced by intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and crystal packing effects. mdpi.com These interactions can cause shifts in vibrational frequencies and changes in band shapes and intensities compared to the gas phase or solution. nih.govnih.gov For a polar molecule like this compound, dipole-dipole interactions in the crystal lattice are expected. Variations in the fingerprint region of the FT-IR or Raman spectra between different crystalline forms (polymorphs) can be used to identify and characterize them. mdpi.com While the target compound lacks a hydrogen bond donor, studies on hydroxylated chalcone derivatives show that hydrogen bonding dramatically affects the C=O stretching frequency, demonstrating the sensitivity of vibrational spectroscopy to such interactions. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its fragmentation pathways upon ionization.

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak [M]•+ would be observed, along with its isotopic signature due to the presence of chlorine (³⁵Cl and ³⁷Cl). The fragmentation is likely to proceed through several key pathways.

A study on related halogen-substituted phenylpropenoates showed distinct fragmentation patterns based on substituent position. Current time information in Bangalore, IN. For a structure analogous to this compound, fragmentation would likely involve:

Loss of a chlorine radical: [M - Cl]⁺

Loss of carbon monoxide: [M - CO]•+

Cleavage of the benzoyl group: [C₆H₅CO]⁺ (m/z 105), which is often a very stable and abundant fragment for phenyl ketones.

Cleavage to form a phenyl cation: [C₆H₅]⁺ (m/z 77).

Further fragmentation of these primary ions would lead to the complex pattern observed in the mass spectrum.

Ion mobility-mass spectrometry can provide additional structural information in the form of a predicted Collision Cross Section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. This data is useful for distinguishing between isomers and confirming structural assignments. uni.lu

Interactive Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 167.02582 | 130.9 |

| [M+Na]⁺ | 189.00776 | 139.5 |

| [M-H]⁻ | 165.01126 | 134.4 |

| [M]•+ | 166.01799 | 132.1 |

| Data sourced from PubChemLite. uni.lu |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the confirmation of the compound's molecular formula, C9H7ClO. nih.govsigmaaldrich.com The monoisotopic mass of this compound has been calculated to be 166.0185425 Da. nih.gov

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 167.02582 | 130.9 |

| [M+Na]+ | 189.00776 | 139.5 |

| [M-H]- | 165.01126 | 134.4 |

| [M+NH4]+ | 184.05236 | 152.2 |

| [M+K]+ | 204.98170 | 135.4 |

| [M+H-H2O]+ | 149.01580 | 126.4 |

| [M+HCOO]- | 211.01674 | 150.6 |

| [M+CH3COO]- | 225.03239 | 175.7 |

| [M+Na-2H]- | 186.99321 | 137.5 |

| [M]+ | 166.01799 | 132.1 |

| [M]- | 166.01909 | 132.1 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. unt.edu In this process, a precursor ion of the compound of interest is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a molecular fingerprint that can confirm the structure of the compound. For instance, in the analysis of isomers, MS/MS can distinguish between different arrangements of atoms within the molecule by observing the unique fragmentation pathways. nih.gov While specific MS/MS fragmentation data for this compound is not detailed in the provided results, the general methodology is highly applicable for confirming its connectivity and identifying it within complex mixtures. unt.edunih.gov The technique's high specificity and sensitivity are particularly valuable for such analyses. unt.edu

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. youtube.comyoutube.com The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The extended conjugation in this molecule, involving the phenyl ring, the carbonyl group, and the carbon-carbon double bond, results in characteristic absorption bands in the UV-Vis spectrum. The electronic transitions observed are typically π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the π bonding orbitals to the π* antibonding orbitals of the conjugated system. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (from the oxygen atom of the carbonyl group) to the π* antibonding orbitals. These transitions occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chegg.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For a related compound, 3-chloropropiophenone (B135402), the molecule is nearly planar. nih.gov This planarity is a key structural feature that influences its packing in the crystal lattice.

Bond Lengths and Angles Analysis

Detailed analysis of bond lengths and angles from X-ray crystallographic data offers insights into the electronic structure and bonding within the molecule. For instance, in 3-chloropropiophenone, the C=O bond length is reported to be 1.2158 (18) Å, which is within the expected range for a ketone. nih.gov Comparing experimental bond lengths and angles with those obtained from theoretical calculations can provide a deeper understanding of the molecule's properties in both the ground and excited states. researchgate.net

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular properties, and spectroscopic characteristics of molecules like this compound. These computational models can predict molecular geometries, vibrational frequencies, and electronic transition energies, which can then be compared with experimental data from techniques like X-ray crystallography and UV-Vis spectroscopy. researchgate.net For example, DFT calculations can be used to model the ground and excited state geometries, providing insights into how the bond lengths and angles change upon electronic excitation. researchgate.net Furthermore, computational modeling can predict properties like the collision cross section, which is a valuable parameter in mass spectrometry. uni.lu

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and reactivity of organic molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with a basis set like 6-31G(d,p), allow for the determination of various global and local reactivity descriptors. These descriptors provide insights into the molecule's stability, reactivity, and the specific sites prone to electrophilic or nucleophilic attack. researchgate.net

Key aspects of the electronic structure that can be elucidated through DFT include the distribution of electron density, the molecular electrostatic potential (MEP), and various energetic parameters. The MEP, for instance, visually maps the charge distribution on the molecule, identifying regions of positive and negative electrostatic potential. These regions are crucial in predicting how the molecule will interact with other chemical species. For example, areas with negative potential (electron-rich) are likely to be sites for electrophilic attack, while areas with positive potential (electron-poor) are susceptible to nucleophilic attack. researchgate.net

In the context of this compound, DFT studies would focus on the influence of the chloro, phenyl, and propenone groups on the electronic properties of the entire molecule. The interplay between the electron-withdrawing nature of the carbonyl and chloro groups and the electron-donating or -withdrawing potential of the phenyl ring would be a key area of investigation.

Molecular Orbital Analysis (HOMO/LUMO)

A critical component of understanding a molecule's reactivity through computational chemistry is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. nih.gov In such cases, charge transfer is more likely to occur within the molecule, making it more susceptible to reactions. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for electron donation and acceptance.

For instance, the HOMO might be localized on the phenyl ring or the C=C double bond, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carbonyl carbon and the C=C bond conjugated to it, marking them as likely targets for nucleophiles.

The table below illustrates typical data that would be generated from a HOMO-LUMO analysis for a molecule like this compound, though the specific values would require a dedicated computational study.

| Parameter | Value (eV) | Significance |

| HOMO Energy | Value | Indicates the electron-donating ability. |

| LUMO Energy | Value | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Value | Correlates with chemical reactivity and stability. nih.gov |

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools to not only predict reactivity but also to map out the entire course of a chemical reaction. This is achieved by calculating the potential energy surface (PES) for a given reaction, which involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govyoutube.com

A transition state is the highest energy point along the reaction coordinate, representing the "peak of the hill" that reactants must overcome to transform into products. youtube.com Locating the precise geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the reaction rate. Various computational methods, such as nudged elastic band (NEB) or dimer methods, can be used to find these transition state structures. youtube.com

For a molecule like this compound, reaction pathway calculations could be applied to various transformations, such as its reaction with a nucleophile. The calculations would model the approach of the nucleophile, the formation of an intermediate, the breaking and forming of bonds, and the final formation of the product. The energy profile would reveal the activation energy of the reaction, which is the energy difference between the reactants and the transition state. youtube.com

The rate of the reaction can then be estimated using theories like Canonical Transition State Theory (CTST), which uses the calculated properties of the transition state. researchgate.net These theoretical rate constants can be compared with experimental data to validate the proposed reaction mechanism. researchgate.net

The following table outlines the key components of a reaction pathway calculation:

| Component | Description |

| Reactants | The starting materials of the reaction. |

| Products | The final molecules formed in the reaction. |

| Intermediates | Stable or semi-stable species formed during the reaction. youtube.com |

| Transition State (TS) | The highest energy structure along the reaction path. youtube.com |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. youtube.com |

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are extensively used to predict various spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. The primary types of spectra that can be computationally predicted are infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.

For this compound, DFT calculations can be used to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. By comparing the calculated IR spectrum with an experimental one, chemists can assign the observed bands to specific molecular vibrations, such as the C=O stretch, C=C stretch, and C-Cl stretch.

Similarly, NMR chemical shifts (both ¹H and ¹³C) can be predicted with a high degree of accuracy. These calculations involve determining the magnetic shielding of each nucleus in the molecule. The predicted chemical shifts can then be compared to experimental NMR data to aid in the structural elucidation of the molecule and its derivatives.

UV-Visible absorption spectra, which provide information about electronic transitions within the molecule, can also be predicted using time-dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths of the electronic transitions, which correspond to the λ_max values and intensities of the absorption bands in the experimental spectrum.

The table below summarizes the types of spectroscopic data that can be predicted computationally:

| Spectroscopic Technique | Predicted Parameters | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Functional groups, molecular vibrations. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Coupling Constants | Chemical environment of nuclei, connectivity. |

| UV-Visible Spectroscopy | Excitation Energies (λ_max), Oscillator Strengths | Electronic transitions, conjugation. |

Future Directions and Emerging Research Avenues for 3 Chloro 1 Phenyl 2 Propen 1 One

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of chalcone (B49325) derivatives, including 3-Chloro-1-phenyl-2-propen-1-one (B98535), has traditionally relied on Claisen-Schmidt condensation, often catalyzed by acids or bases. nih.gov However, the quest for more efficient and selective methods has led to the investigation of a variety of novel catalytic systems.

Recent advancements include the use of:

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed for the synthesis of chalcones. mdpi.comnih.gov For instance, the reaction of cinnamoyl chloride with phenylboronic acid in the presence of a palladium catalyst affords the corresponding chalcone. nih.gov

Gold Nanoparticles: Gold nanoparticles have been utilized as recyclable catalysts for the aerobic oxidative cross-coupling reaction between substituted methyl ketones and aryl alcohols, yielding chalcones in good yields. mdpi.com

Lewis Acids: Various Lewis acids are being explored to catalyze the synthesis of chalcones, with a focus on environmentally benign options. researchgate.net

Chiral Catalysts: For the synthesis of chiral derivatives, asymmetric hydrogenation using chiral catalysts is a promising approach. Supported iron-based chiral catalysts have been used for the asymmetric catalytic hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-phenyl-1-propanol with high yield and enantiomeric excess. ccsenet.orgccsenet.org Similarly, chiral 1,2,3-oxazaborolidines (CBS) and rare-earth metal catalysts (ruthenium, rhodium, iridium) are used for the asymmetric reduction of related ketones. google.com

These novel catalytic systems offer advantages in terms of reaction efficiency, selectivity, and the ability to introduce a wide range of functional groups, thereby expanding the synthetic potential of this compound and its analogs.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chalcone synthesis into continuous-flow reactors represents a significant step towards more efficient and scalable production. Flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation.

Researchers have successfully synthesized chalcone derivatives in high yields and with significantly reduced reaction times using continuous-flow systems. For example, the synthesis of furyl-triazolyl chalcones in a continuous-flow reactor resulted in exceptional yields of 84–90% in just 15 minutes. nih.gov Continuous-flow setups have also been utilized for the selective deuteration of chalcone derivatives, highlighting the precise control offered by this technology. nih.gov A continuous-flow hydration-condensation reaction using a heterogeneous solid acid catalyst has been developed for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes. pubcompare.ai

The amenability of these reactions to flow conditions paves the way for their incorporation into fully automated synthesis platforms, which can accelerate the discovery and optimization of new chalcone-based compounds.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, significant efforts are being directed towards developing more sustainable and environmentally friendly methods for synthesizing chalcones. These approaches aim to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

Key green methodologies being explored include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in Claisen-Schmidt condensations, often under solvent-free conditions. nih.govresearchgate.net

Ultrasound-Irradiated Synthesis: Sonication provides an alternative energy source for promoting chalcone synthesis, often leading to shorter reaction times and higher yields compared to conventional methods. mdpi.com

Grinding Technique (Mechanochemistry): This solvent-free approach involves the grinding of reactants together, often with a catalyst, to induce a chemical reaction. It is a simple, efficient, and environmentally friendly method for chalcone synthesis. mdpi.com

Use of Greener Solvents: Researchers are exploring the use of more benign solvents, such as water or ethanol, to replace hazardous organic solvents traditionally used in chalcone synthesis. researchgate.netnih.gov

Catalyst-Free and Solvent-Free Conditions: In some cases, chalcone synthesis can be achieved without the need for a catalyst or solvent, further enhancing the green credentials of the process. researchgate.net

These sustainable methodologies not only reduce the environmental impact of chalcone synthesis but also often lead to improved reaction efficiency and cost-effectiveness.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry plays an increasingly important role in the design of novel chalcone derivatives with specific, tailored reactivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are being used to understand the relationship between the structure of chalcone derivatives and their chemical and biological properties. scirp.orgsemanticscholar.org

By building and validating 3D-QSAR models, researchers can predict the activity of new, unsynthesized chalcone derivatives. scirp.orgsemanticscholar.org These models help in identifying key structural features that influence reactivity, such as the steric and electrostatic fields around the molecule. scirp.org For example, computational studies have been used to design β-substituted chalcones with selective inhibitory activity against specific enzymes. nih.gov This in-silico approach allows for the rational design of new derivatives with enhanced or specific reactivity, saving significant time and resources in the laboratory. The insights gained from these computational models guide the synthesis of new compounds with potentially improved properties. semanticscholar.org

Discovery of Undiscovered Synthetic Transformations and Applications

The unique chemical structure of this compound, featuring both an electrophilic double bond and a reactive carbon-chlorine bond, makes it a versatile substrate for exploring new synthetic transformations. While substitution and addition reactions are well-documented, ongoing research seeks to uncover novel reaction pathways and applications.

Potential areas for future exploration include:

Novel Cycloaddition Reactions: Investigating the participation of the activated double bond in various cycloaddition reactions to construct complex heterocyclic systems.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions beyond known methods to introduce a wider variety of substituents at the chlorinated position.